4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2098144-19-3
VCID: VC3191059
InChI: InChI=1S/C10H16N4.ClH/c1-2-8(1)10-7-14(13-12-10)9-3-5-11-6-4-9;/h7-9,11H,1-6H2;1H
SMILES: C1CC1C2=CN(N=N2)C3CCNCC3.Cl
Molecular Formula: C10H17ClN4
Molecular Weight: 228.72 g/mol

4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride

CAS No.: 2098144-19-3

Cat. No.: VC3191059

Molecular Formula: C10H17ClN4

Molecular Weight: 228.72 g/mol

* For research use only. Not for human or veterinary use.

4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride - 2098144-19-3

Specification

CAS No. 2098144-19-3
Molecular Formula C10H17ClN4
Molecular Weight 228.72 g/mol
IUPAC Name 4-(4-cyclopropyltriazol-1-yl)piperidine;hydrochloride
Standard InChI InChI=1S/C10H16N4.ClH/c1-2-8(1)10-7-14(13-12-10)9-3-5-11-6-4-9;/h7-9,11H,1-6H2;1H
Standard InChI Key RZKCPVSNWMSJPO-UHFFFAOYSA-N
SMILES C1CC1C2=CN(N=N2)C3CCNCC3.Cl
Canonical SMILES C1CC1C2=CN(N=N2)C3CCNCC3.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

4-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride features a distinctive molecular architecture that combines several important structural elements. The core structure consists of a piperidine ring with a 1,2,3-triazole moiety attached at the piperidine nitrogen. The triazole ring bears a cyclopropyl substituent at position 4, creating a unique spatial arrangement. This configuration differs from related compounds such as 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine, which contains a 1,2,4-triazole instead of a 1,2,3-triazole and has different connectivity patterns .

The molecular structure can be characterized by several key features:

  • A six-membered piperidine ring containing one nitrogen atom

  • A five-membered 1,2,3-triazole ring connected to the piperidine nitrogen

  • A cyclopropyl group at position 4 of the triazole ring

  • A hydrochloride salt form that influences solubility and stability

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride is expected to exhibit the following physicochemical properties:

PropertyExpected Value/Characteristic
Physical StateCrystalline solid at room temperature
Molecular WeightApproximately 240 g/mol
SolubilityGood water solubility (hydrochloride salt)
LipophilicityModerate (LogP estimated 1.5-2.5)
Melting Point180-220°C (estimated range)
Acid-Base CharacterBasic due to piperidine nitrogen

The compound's hydrochloride salt form enhances its water solubility compared to the free base, making it potentially more suitable for biological testing and formulation development.

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride would likely employ well-established methodologies for 1,2,3-triazole preparation. Based on similar compounds, the most efficient approach would involve copper-catalyzed azide-alkyne cycloaddition, commonly known as the "click reaction."

As observed in related research, 1,2,3-triazolyl derivatives are typically synthesized "via an azide–alkyne Huisgen cycloaddition ('click reaction') involving aryl azide, various alkynes, Cu(II)sulfate salt, and sodium ascorbate" . A probable synthetic pathway would include:

  • Preparation of N-azidopiperidine from appropriate piperidine precursors

  • Cycloaddition with cyclopropylacetylene under copper-catalyzed conditions

  • Conversion to the hydrochloride salt using HCl in organic solvent

  • Purification by recrystallization or preparative HPLC

Key Intermediates

The synthesis of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride would involve several key intermediates:

IntermediateRole in SynthesisPreparation Method
N-AzidopiperidineAzide component for click reactionDiazonium formation and azide substitution
CyclopropylacetyleneAlkyne component for click reactionCommercial or from cyclopropylation of acetylene
4-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)piperidineFree base precursorProduct of click reaction

The preparation of aryl azides often involves "an arenediazonium tosylate that was generated in situ and subsequent addition of sodium azide" , a methodology that could be adapted for the piperidine system.

Purification Methods

Efficient purification of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride is essential for ensuring high-quality material for research purposes. The following purification techniques would be applicable:

  • Column chromatography using silica gel with appropriate solvent systems

  • Preparative HPLC, potentially using methods similar to those described for related compounds: "eluent 10 mM triethyammonium acetate buffer–CH3CN from 80:20 to 20:80 in 40 min"

  • Recrystallization from suitable solvent systems (e.g., ethanol/diethyl ether)

  • Salt formation and precipitation

Purity assessment would typically employ analytical HPLC with UV detection, with acceptance criteria of "≥95%, as estimated by analytical HPLC" .

Biological Activity and Applications

Structure-Activity Relationships

The structure-activity relationships of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride would be influenced by several key molecular features:

  • The piperidine ring may establish "H-bond interaction with the backbone" of protein targets, as observed with related compounds

  • The 1,2,3-triazole provides a rigid linker with specific spatial orientation and hydrogen bond acceptor sites

  • The cyclopropyl group offers hydrophobic interactions and conformational constraints

  • The salt form affects solubility, membrane permeation, and bioavailability

Molecular modeling studies of similar compounds have revealed that "after a few ns, the piperidine ring moved from the docking pose to establish an H-bond interaction with the backbone" , suggesting dynamic interactions with potential biological targets.

Therapeutic AreaPotential MechanismSupporting Rationale
Antimicrobial agentsCell wall biosynthesis inhibitionTriazole moiety present in many antifungal agents
CNS therapeuticsNeurotransmitter receptor modulationPiperidine found in numerous CNS-active compounds
Anti-inflammatory agentsEnzyme inhibitionTriazoles show activity against inflammatory pathways
Metabolic diseaseEnzyme or receptor modulationCyclopropyl groups enhance metabolic stability

Further experimental validation would be necessary to confirm these potential applications and elucidate specific mechanisms of action.

Analytical Methods

Identification Techniques

The identification and characterization of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride would employ multiple complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR for proton environments and coupling patterns

    • ¹³C NMR for carbon framework confirmation

    • 2D techniques (COSY, HSQC, HMBC) for structural verification

  • Mass Spectrometry:

    • "High-resolution mass spectroscopic (HRMS) measurements... using external calibration"

    • Expected molecular ion peak corresponding to [M+H]⁺

    • Characteristic fragmentation pattern including triazole and piperidine fragments

  • Infrared Spectroscopy:

    • Characteristic N-H stretching bands

    • Triazole ring vibrations

    • C-H stretching from cyclopropyl group

Quantification Methods

Accurate quantification of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride would employ chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase conditions using C18 columns

    • Mobile phase systems similar to those used for related compounds: "eluent 5 mM triethyammonium phosphate monobasic solution–CH3CN from 90:10 to 0:100"

    • UV detection at appropriate wavelengths (typically 210-254 nm)

  • Ultra-Performance Liquid Chromatography (UPLC):

    • Enhanced resolution and shorter analysis times

    • Similar mobile phase compositions to HPLC

    • Potential for higher throughput analysis

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride appear in the chemical literature, each with distinctive features:

CompoundTriazole TypeAttachment PositionCyclopropyl PositionSalt Form
4-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine HCl1,2,3-triazolePiperidine NPosition 4Monohydrochloride
3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine1,2,4-triazolePosition 3Position 4Free base
3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride1,2,4-triazolePosition 3Position 4Dihydrochloride
Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, hydrochloride (1:2)1,2,4-triazolePosition 3Position 4Dihydrochloride

The structural variation among these compounds presents valuable opportunities for understanding structure-activity relationships and the impact of subtle structural changes on biological activity.

Functional Similarities and Differences

Despite structural differences, these related compounds share important functional characteristics:

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